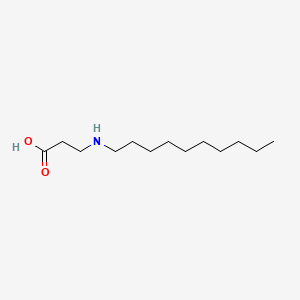
3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid: is a fluorinated benzoic acid derivative. This compound is characterized by the presence of both fluoro and trifluoropropoxy groups attached to the benzoic acid core. The molecular formula of this compound is C10H8F4O3 , and it has a molecular weight of approximately 252.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoic acid with 3,3,3-trifluoropropanol in the presence of a suitable catalyst and under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoropropoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoropropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid: Similar in structure but with the fluoro group at a different position.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoropropoxy group.
4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a trifluoropropoxy group.
Uniqueness: 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of both fluoro and trifluoropropoxy groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8F4O3 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
3-fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-7-5-6(9(15)16)1-2-8(7)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16) |
InChI Key |
UQHTXZFBNAECME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)


![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)


![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)



